Methyl beta-D-altropyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

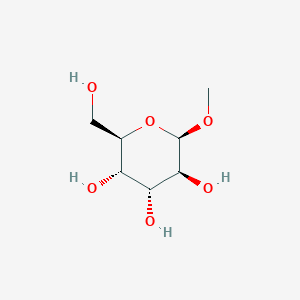

Methyl beta-D-altropyranoside is a carbohydrate derivative with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is a methylated form of beta-D-altropyranose, a sugar molecule. This compound is primarily used in biochemical research and has applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl beta-D-altropyranoside can be synthesized through the methylation of beta-D-altropyranose. The process involves the reaction of beta-D-altropyranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include filtration, distillation, and recrystallization to obtain a high-purity product suitable for research and commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl beta-D-altropyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced sugar derivatives.

Major Products: The major products formed from these reactions include carboxylic acids, reduced sugars, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Synthesis

1. Oligosaccharide Synthesis

- Methyl beta-D-altropyranoside is utilized in the synthesis of complex oligosaccharides and glycoconjugates. Its structure allows for the introduction of specific functional groups, making it a valuable building block in carbohydrate chemistry. The compound can be methylated to create derivatives that are crucial for studying glycosidic linkages and carbohydrate interactions.

2. Synthetic Chemistry

- In synthetic organic chemistry, this compound serves as a precursor for various chemical products. Its ability to undergo selective reactions facilitates the development of new compounds with desired properties.

Biological Research

1. Carbohydrate Metabolism

- Research indicates that this compound plays a role in carbohydrate metabolism. It interacts with enzymes involved in metabolic pathways, providing insights into how carbohydrates are processed in biological systems. This interaction is critical for understanding metabolic diseases and developing therapeutic strategies.

2. Enzyme Interactions

- Studies have shown that this compound can influence enzyme activity, particularly those involved in glycosylation processes. Understanding these interactions can help elucidate mechanisms of action for various biological processes, including cell signaling and immune responses.

Medical Applications

1. Drug Delivery Systems

- This compound is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents. Research is ongoing to optimize its formulation for targeted delivery.

2. Therapeutic Potential

- Preliminary studies suggest that this compound may have therapeutic applications beyond drug delivery, including anti-inflammatory and antimicrobial properties. These findings warrant further investigation to fully understand its potential benefits in clinical settings.

Industrial Applications

1. Chemical Production

- In industrial settings, this compound is used as an intermediate in the production of various chemicals. Its versatility allows it to be employed in different synthetic routes, making it a valuable asset in industrial chemistry.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Oligosaccharide Synthesis | Demonstrated successful synthesis of complex oligosaccharides using this compound as a key building block, highlighting its utility in carbohydrate chemistry. |

| Study B | Enzyme Interaction | Investigated the effects of this compound on glycosylation enzymes, revealing significant modulation of enzyme activity that could impact metabolic pathways. |

| Study C | Drug Delivery | Explored the formulation of drug delivery systems incorporating this compound, showing improved drug stability and release profiles compared to traditional methods. |

Mécanisme D'action

The mechanism of action of methyl beta-D-altropyranoside involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This interaction leads to the cleavage of the glycosidic bond and the release of the corresponding sugar and methanol. The pathways involved in these reactions are crucial for understanding carbohydrate metabolism and the development of enzyme inhibitors .

Comparaison Avec Des Composés Similaires

- Methyl beta-D-glucopyranoside

- Methyl beta-D-galactopyranoside

- Methyl beta-D-mannopyranoside

- Methyl beta-D-talopyranoside

Comparison: Methyl beta-D-altropyranoside is unique due to its specific stereochemistry and the arrangement of hydroxyl groups on the pyranose ring. This distinct structure influences its reactivity and interaction with enzymes compared to other methylated sugars. For example, methyl beta-D-glucopyranoside has a different hydroxyl group configuration, leading to variations in its enzymatic interactions and chemical properties .

Activité Biologique

Methyl beta-D-altropyranoside, a glycoside derived from D-altrose, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C7H14O6. It is a small molecule that belongs to the class of glycosides, which are compounds formed from a sugar and another functional group or molecule. The compound's structure can be represented as follows:

- Molecular Weight : 194.1825 g/mol

- Chemical Structure :

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of glycosides, including this compound. These compounds exhibit activity against various pathogens by disrupting cell membranes or interfering with metabolic processes.

- Case Study : A study demonstrated that this compound showed significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

2. Antioxidant Properties

Glycosides are known for their antioxidant capabilities, which help mitigate oxidative stress in biological systems.

- Research Findings : In vitro assays indicated that this compound exhibited strong radical scavenging activity. This property is crucial for potential therapeutic applications in preventing oxidative damage linked to chronic diseases.

3. Cytotoxic Effects

Some studies have explored the cytotoxic effects of this compound on cancer cells.

- Case Study : Research conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Cell Membrane Interaction : The hydrophilic nature of the glycosidic bond allows it to interact with lipid bilayers, potentially leading to membrane destabilization in microbial cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thus affecting cellular proliferation and survival.

Data Summary

Propriétés

IUPAC Name |

(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-BNWJMWRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.